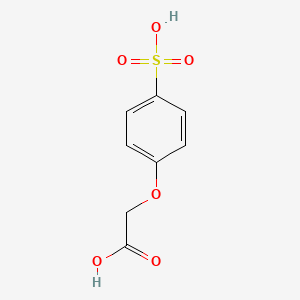
(4-Sulfophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Sulfophenoxy)acetic acid, commonly known as 4-SPAA, is an organic acid that has a wide range of applications in scientific research. It is a derivative of phenoxyacetic acid, which is a carboxylic acid with a phenoxy group attached to its carboxyl group. 4-SPAA has been used in a variety of applications, such as in the synthesis of other organic compounds, in the study of biochemical and physiological effects, and as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Research
(4-Sulfophenoxy)acetic acid and its derivatives have been utilized in the synthesis of novel polymers. For instance, Shockravi et al. (2006) reported the synthesis of new diacid monomers, including sulfide and sulfoxide bis(4-methyl phenoxy acetic acid), and their application in creating poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with aliphatic units. These polymers demonstrated good thermal stability and solubility in polar solvents (Shockravi, Mehdipour-Ataei, Abouzari-Lotf, & Yousefi, 2006).
Application in Environmental Analysis
This compound derivatives are significant in environmental analysis. Negreira et al. (2009) developed a method for determining derivatives of 2-hydroxybenzophenone, used as UV absorbers, in environmental water samples. This study highlighted the importance of such compounds in analyzing and monitoring environmental pollutants (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Development of Advanced Photoresists
In the field of photolithography, derivatives of this compound have been instrumental in developing advanced photoresists. Liu et al. (2014) synthesized a new type of polymeric photoacid generator with sulfonium perfluoroalkyl sulfonate groups, proving its applicability in creating chemically amplified resist materials for photolithography (Liu, Qiao, Liu, & Wang, 2014).
Catalysis and Chemical Synthesis
Furthermore, derivatives of this compound have been explored for their catalytic properties. For example, Das et al. (2001) identified sulfonic acid groups anchored to mesoporous MCM-41 silica as efficient catalysts for synthesizing Bisphenol-A, showcasing the potential of these compounds in acid catalysis and proton conductivity (Das, Lee, & Cheng, 2001).
Propriétés
IUPAC Name |
2-(4-sulfophenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPERNKGLQKRFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

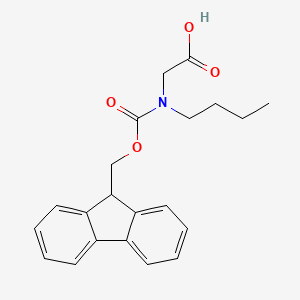
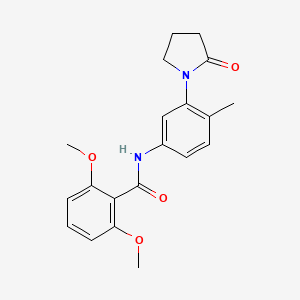

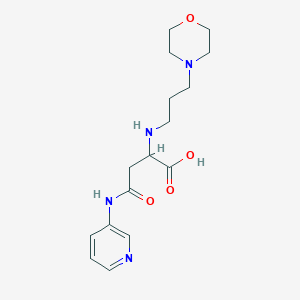
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
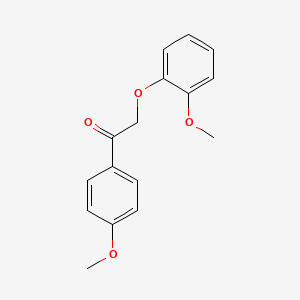
![Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)